

Timosaponin N: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: *Timosaponin N*

Cat. No.: *B15577878*

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Introduction

Timosaponin N, also known as Timosaponin AIII (TSAIII), is a steroidal saponin isolated from the rhizomes of *Anemarrhena asphodeloides*. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.^{[1][2][3]} This document provides a comprehensive overview of the dosage and administration routes of **Timosaponin N** for preclinical research, along with detailed protocols for key experimental assays and visualizations of its associated signaling pathways.

Physicochemical Properties

Property	Value
Molecular Formula	C ₃₉ H ₆₄ O ₁₃
PubChem CID	71306914
Primary Source	<i>Anemarrhena asphodeloides</i> Bunge

Dosage and Administration In Vitro Studies

Timosaponin N has been evaluated in a variety of cell lines, primarily cancer cells, to assess its cytotoxic and mechanistic effects. The effective concentrations typically fall within the micromolar range.

Cell Line	Concentration Range	Observation	Reference
HepG2 (Hepatocellular Carcinoma)	0.625 - 10 µmol/L	Significant cytotoxicity observed at 5 and 10 µmol/L.[1]	[1]
15 µM	Induced over 90% apoptosis.[4]	[2][4]	[2]
15.41 µM	IC50 (24h).[2][4]	[2][4]	
HCT-15 (Colon Cancer)	Various concentrations	G0/G1 and G2/M phase cell cycle arrest.[2]	
A549 & H1299 (Non-small-cell lung cancer)	1 µM	Induced autophagy.[5]	[5]
10 µM and 30 µM	Promoted both autophagy and apoptosis.[5]	[5]	[2]
A375-S2 (Melanoma)	Not specified	Arrested cell cycle at G0/G1 phase and enhanced apoptosis. [2]	
Taxol-resistant lung and ovarian cancer cells	2 - 8 µM	Exhibited anti-tumor effects.	
BT474 (Breast Cancer)	2.5 µM	Inhibition of major proliferative signal transduction pathways.	[7]
HeLa (Cervical Cancer)	10 µM	Disrupted cell-extracellular matrix interactions.	[8]

In Vivo Studies

Animal studies, predominantly in mice and rats, have utilized various dosages and administration routes to investigate the systemic effects of **Timosaponin N**.

Animal Model	Administration Route	Dosage	Duration	Observation	Reference
Nude Mice (MDA-MB-231 xenograft)	Not specified	2.5, 5, and 10 mg/kg	24 days	Induced expression of CYP2B10, MDR1, and CYP3A11 in the liver.[1]	[1]
ICR Mice	Not specified	2.5, 5, and 10 mg/kg	3 days	Increased expression of CYP2B10 and MDR1 in the liver at 5 and 10 mg/kg.[1]	[1]
Nude Mice (A549/T xenograft)	Not specified	2.5 and 5 mg/kg	Not specified	Inhibited tumor growth.	[6]
Nude Mice (HCT-15 xenograft)	Not specified	Not specified	Not specified	Significantly decreased tumor volume.[2]	[2]
Mice (B16-F10 metastasis model)	Not specified	Not specified	Not specified	Inhibited metastasis to the lung.[2][4]	[2][4]
Nude Mice (Gastric cancer xenograft)	Intraperitoneal	5 and 10 mg/kg	Every two days for 7 doses	Suppressed tumor growth.[9]	[9]
Orthotopic Hepatoma-bearing Mice	Intravenous (liposomal formulation)	10 mg/kg	Not specified	Part of a synergistic therapy with	[10]

Doxorubicin.

[\[10\]](#)

Sprague-Dawley Rats	Oral (intragastric)	25 mg/kg	Single dose	Pharmacokinetic profiling. [5]
Sprague-Dawley Rats	Oral	6.8 mg/kg	Single dose	Pharmacokinetic profiling. [5]
Sprague-Dawley Rats	Oral (Zhimu extract)	10 g/kg (containing 18.7 mg/kg TSAIII)	Single dose	Pharmacokinetic profiling. [5]
Sprague-Dawley Rats	Oral (Zhimu/Baihe formula)	Containing 6.4 mg/kg TSAIII	Single dose	Pharmacokinetic profiling. [5]
Sprague-Dawley Rats	Oral	400 mg/kg	Single dose	Metabolite identification. [5]

Pharmacokinetics

The oral bioavailability of **Timosaponin N** is noted to be low, which is a consideration for its therapeutic application.[\[2\]](#)[\[5\]](#)

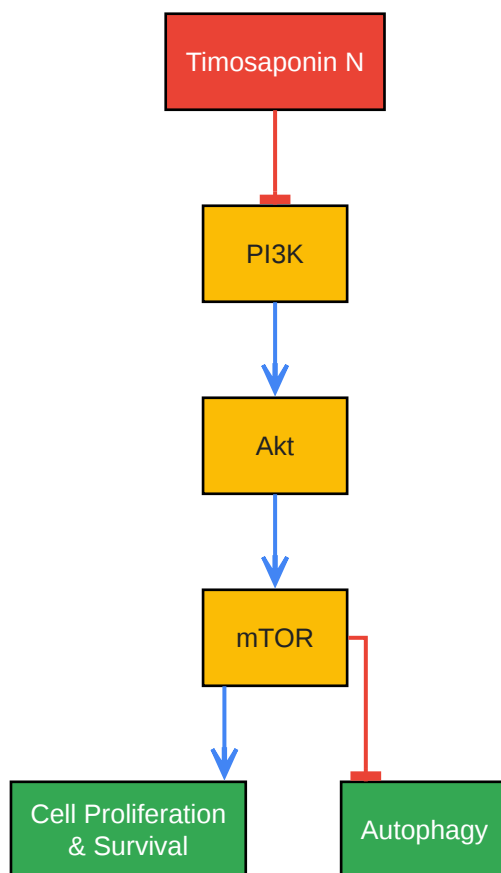
Animal Model	Administration Route	Dose	Cmax	Tmax	AUC	T1/2	Reference
Sprague-Dawley Rats	Oral	6.8 mg/kg	18.2 ± 3.1 ng/mL	2.3 ± 0.57 h	150.5 ± 29.2 ng·h/mL	4.9 ± 2.0 h	[5]
Sprague-Dawley Rats	Oral (intragast ric)	25 mg/kg	105.7 ± 14.9 ng/mL	Not specified	921.8 ± 289.0 ng·h/mL	2.74 ± 1.68 h	[5]
Sprague-Dawley Rats	Oral (Zhimu/B aihe formula)	6.4 mg/kg TSAIII	22.2 ± 6.5 ng/mL	3.15 ± 0.62 h	206.0 ± 45.1 ng·h/mL	9.9 ± 2.8 h	[5]
Sprague-Dawley Rats	Oral (Zhimu extract)	18.7 mg/kg TSAIII	84.3 ± 8.6 ng/mL	312 ± 65.7 min	Not specified	Not specified	[5]
Rats	Oral (unprocessed A. rhizoma extract)	Not specified	4.5 µg/L	Not specified	16.5 µg·h/L	Not specified	[5]
Rats	Oral (processed A. rhizoma extract)	Not specified	2.18 µg/L	Not specified	7.2 µg·h/L	Not specified	[5]

Signaling Pathways

Timosaponin N exerts its biological effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway

Timosaponin N has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, which is crucial for cell proliferation, survival, and autophagy.[4][9] This inhibition can lead to apoptosis and regulation of autophagy in cancer cells.[4][5]

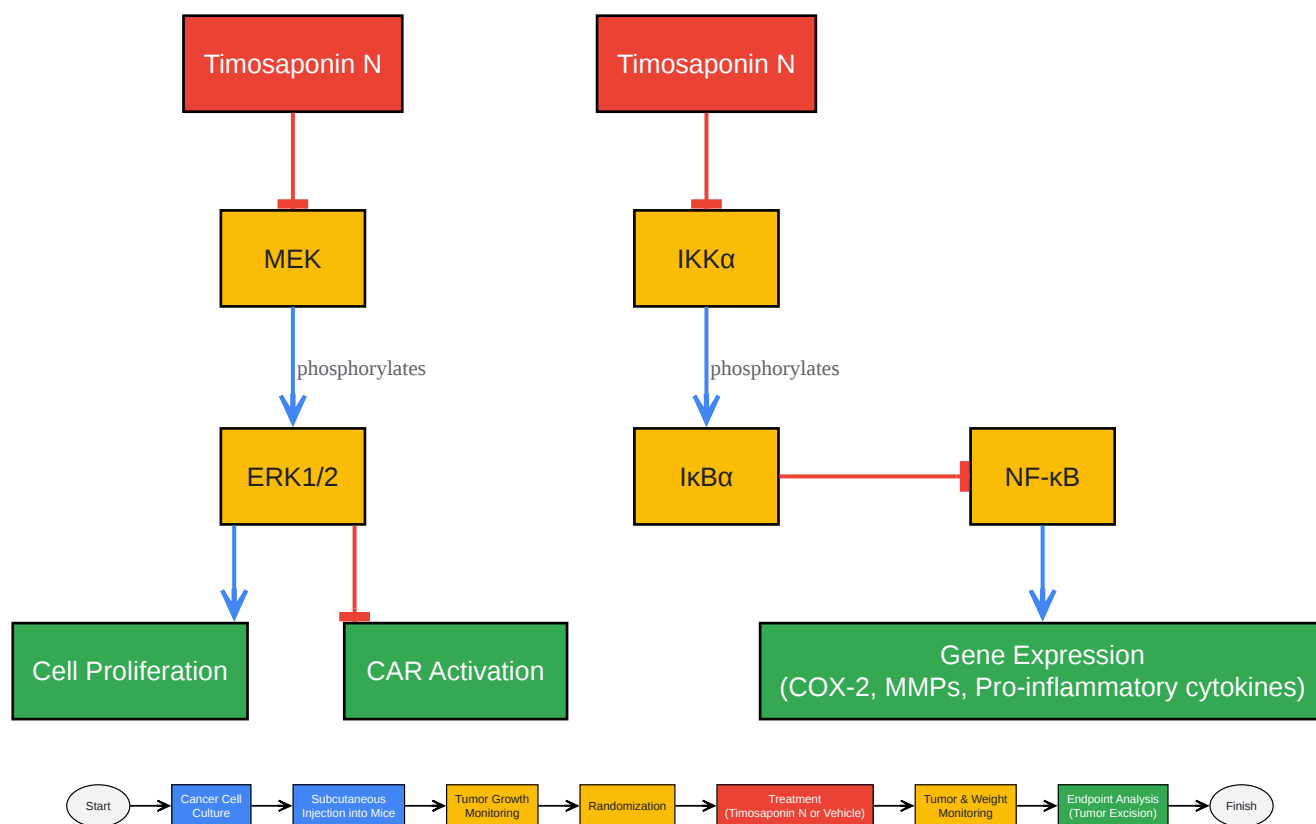


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Caption: **Timosaponin N** inhibits the PI3K/Akt/mTOR pathway.

ERK1/2 Signaling Pathway

Timosaponin N can suppress the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway involved in cell proliferation and survival.[1][5] This inactivation has been observed both in vitro and in vivo.[1]



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